4-Ethoxycarbonyl-2,2-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonyl]octanoic acid
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Overview
Description
4-Ethoxycarbonyl-2,2-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonyl]octanoic acid is a complex organic compound with the molecular formula C18H32O6. This compound is known for its unique structural features, which include multiple ester groups and a branched carbon chain. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxycarbonyl-2,2-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonyl]octanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the esterification of a suitable carboxylic acid precursor with ethanol in the presence of a strong acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated systems can be used to optimize the reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxycarbonyl-2,2-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonyl]octanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Ethoxycarbonyl-2,2-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonyl]octanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxycarbonyl-2,2-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonyl]octanoic acid involves its interaction with specific molecular targets. The ester groups in the compound can undergo hydrolysis to release carboxylic acids and alcohols, which can then participate in various biochemical pathways. The branched carbon chain provides structural stability and influences the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxycarbonyl-2,2-dimethylhexanoic acid: Similar structure but with a shorter carbon chain.
2,2-Dimethyl-6-[(2-methylpropan-2-yl)oxycarbonyl]octanoic acid: Lacks the ethoxycarbonyl group.
4-Ethoxycarbonyl-2,2-dimethylhexanoic acid: Similar ester groups but different branching.
Uniqueness
4-Ethoxycarbonyl-2,2-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonyl]octanoic acid is unique due to its specific combination of ester groups and branched carbon chain. This structure provides distinct reactivity and stability, making it valuable in various chemical and industrial applications.
Properties
IUPAC Name |
4-ethoxycarbonyl-2,2-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonyl]octanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O6/c1-8-12(15(20)24-17(3,4)5)10-13(14(19)23-9-2)11-18(6,7)16(21)22/h12-13H,8-11H2,1-7H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGUWUHNBYNRKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(CC(C)(C)C(=O)O)C(=O)OCC)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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